molecular formula C25H29N3O4 B4583226 N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide

N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide

Cat. No. B4583226
M. Wt: 435.5 g/mol
InChI Key: VPEDVKCNLVWRLV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide is a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities. Its synthesis involves multiple steps, including reactions that introduce the piperazine and chromenyl groups into the molecular framework.

Synthesis Analysis

The synthesis process of similar compounds often involves multi-step reactions, including the Whol Ziegler reaction, the Williamson reaction, and aminolysis. Such compounds have been prepared using starting materials like 2-ethyl-pyridine to introduce piperazine and ethoxyphenyl groups, indicative of complex synthetic routes that yield biologically active molecules (Li Ming-zhu, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this class has been characterized by various analytical techniques, including 1H NMR, 13C NMR, and elemental analysis. These techniques confirm the molecular structure and are crucial in understanding the compound's interactions at the molecular level (Zhilin Wu et al., 2017).

Chemical Reactions and Properties

Compounds like N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide undergo various chemical reactions, including cyclocondensation and aminolysis, which are critical in their synthesis. The presence of functional groups like piperazine and chromene enhances their reactivity and interaction with biological targets (M. Čačić et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility and stability, of these compounds are influenced by their molecular design. Incorporating a piperazine unit, for example, has been shown to enhance the aqueous solubility, which is crucial for their biological application and oral absorption (K. Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and the potential for forming stable compounds with desired activities, are central to the utility of these molecules. For instance, specific substitutions on the piperazine ring have been found to significantly affect their functional activity, indicating the importance of chemical structure in determining biological effects (M. Matulenko et al., 2004).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-3-31-21-7-5-20(6-8-21)26-24(29)17-28-12-10-27(11-13-28)16-19-15-25(30)32-23-14-18(2)4-9-22(19)23/h4-9,14-15H,3,10-13,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEDVKCNLVWRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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